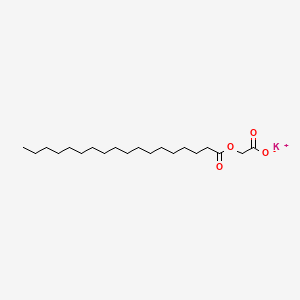

Potassium carboxylatomethyl stearate

Description

The study of organic compounds is a dynamic field, constantly driven by the pursuit of more efficient, sustainable, and precise synthetic methodologies. neuroquantology.com This pursuit has led to significant advancements in various areas, including the development of novel materials and specialized chemical systems.

Fatty acids, fundamental components of lipids, have long been recognized as valuable renewable feedstocks for the chemical industry. researchgate.net The evolution of oleochemistry has seen a significant expansion beyond simple saponification, with modern organic chemistry introducing a range of sophisticated techniques to modify fatty acid structures. nih.gov These methods include chemical and enzymatic synthesis, such as esterification, amidation, and the use of lipases, which allow for the creation of a diverse array of fatty acid derivatives with tailored properties. numberanalytics.com

The synthesis and modification of these derivatives are crucial not only for industrial production but also for understanding their biological and chemical functions. numberanalytics.com By altering the structure of fatty acids, researchers can fine-tune properties like melting point, solubility, and reactivity. numberanalytics.com This has led to the development of derivatives with applications ranging from polymers to specialized surfactants. researchgate.netnih.gov The industrial use of oils and fats for chemical production has seen a substantial increase, underscoring the growing importance of these renewable resources. researchgate.net

Potassium is an essential element with a significant role in both biological and industrial systems. wikipedia.orgumn.edu In the realm of organic chemistry, potassium-based compounds are valued for their unique properties. Potassium salts of organic acids, for instance, often exhibit high water solubility due to the high hydration energy of the potassium ion (K+). wikipedia.org This property is exploited in various applications, such as the formation of soaps and emulsifiers. wikipedia.orgnimbasia.com

Potassium-based organic compounds can also offer environmental benefits compared to their counterparts based on heavy metals. researchgate.net Furthermore, the incorporation of potassium into an organic molecule can influence its thermal stability and energy density. researchgate.net In plant biology, potassium plays a critical role in regulating various physiological processes, including water movement and enzyme activation, highlighting the diverse functions of this element in chemical systems. umn.eduquora.comnih.gov

Carboxylatomethyl stearate (B1226849), also known as (stearoyloxy)acetic acid, is a derivative of stearic acid, a long-chain saturated fatty acid. nih.gov Stearic acid itself is widely used as a surface modifier in various industrial formulations due to its amphiphilic nature, possessing a non-polar hydrocarbon chain and a polar carboxyl group. researchgate.net This structure allows it to act as a lubricant and to interact with different surfaces. researchgate.net

The modification of stearic acid to form carboxymethyl stearate introduces an additional carboxyl group via an ester linkage, creating a more complex molecule with potentially altered surfactant and chelating properties. nih.gov This positions it within the class of lipidic chemical modifiers, which are designed to impart specific functionalities. Such modifications are a common strategy to enhance the performance of fatty acids in applications like cosmetics, where they can act as stabilizers and rheology modifiers. nih.gov The synthesis of such derivatives is a key area of research aimed at developing novel, high-performance additives from renewable lipid sources. nih.gov

The field of organic synthesis is currently shaped by several key trends. A major focus is on the development of sustainable and green chemistry, which prioritizes the use of renewable resources and environmentally benign processes. multiresearchjournal.comcas.orgacs.org This aligns with the increasing use of fatty acids, which are derived from natural oils and fats, as platform molecules. researchgate.net

Another significant trajectory is the drive towards greater precision and efficiency in creating complex molecules. neuroquantology.comacs.org This involves the use of advanced catalytic methods, including transition metal catalysis and biocatalysis, to achieve high selectivity and yield. solubilityofthings.com Furthermore, the integration of computational tools, artificial intelligence, and machine learning is accelerating the design and discovery of new organic compounds with desired properties. neuroquantology.commultiresearchjournal.com These overarching trends guide the research and development of novel fatty acid derivatives like potassium carboxylatomethyl stearate, aiming for enhanced functionality and sustainable production.

Compound Profile: this compound

(Stearoyloxy)acetic acid , the parent acid, has the chemical formula C₂₀H₃₈O₄. nih.gov The introduction of a potassium ion to neutralize the carboxylic acid group would result in the formation of a salt.

Interactive Data Table: Computed Properties of (Stearoyloxy)acetic acid

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈O₄ | nih.gov |

| Molecular Weight | 342.5 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 19 | nih.gov |

| Exact Mass | 342.27700969 Da | nih.gov |

| Topological Polar Surface Area | 63.6 Ų | nih.gov |

The synthesis of the related compound, potassium stearate, is typically achieved by reacting stearic acid with potassium hydroxide (B78521). wikipedia.orgprepchem.com A similar principle would apply to the synthesis of this compound, where (stearoyloxy)acetic acid would be neutralized with a potassium base.

Properties

CAS No. |

62701-02-4 |

|---|---|

Molecular Formula |

C20H37KO4 |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

potassium;2-octadecanoyloxyacetate |

InChI |

InChI=1S/C20H38O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22;/h2-18H2,1H3,(H,21,22);/q;+1/p-1 |

InChI Key |

CENDLXXXKOPCBM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Potassium Carboxylatomethyl Stearate

Precursor Chemistry and Feedstock Optimization

The primary feedstocks for the synthesis are stearic acid and a source for the carboxylatomethyl moiety, such as glycolic acid or a haloacetic acid. The quality and reactivity of these precursors are paramount for an efficient synthetic process.

Stearic acid (CH₃(CH₂)₁₆COOH) is a long-chain saturated fatty acid that serves as the hydrophobic backbone of the target molecule. While it can be used directly in some reactions, its functionalization into more reactive intermediates can significantly enhance reaction rates and yields.

Common functionalization approaches include:

Activation of the Carboxyl Group: The hydroxyl group of the carboxylic acid can be a poor leaving group. To facilitate esterification, stearic acid can be converted into more reactive derivatives:

Acyl Chlorides: Reacting stearic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) produces stearoyl chloride. This is a highly reactive intermediate that readily reacts with alcohols to form esters.

Anhydrides: Stearic anhydride (B1165640) can be formed, which serves as another activated form for esterification.

Use as a Polymerization Medium: In some contexts, stearic acid itself can be used as a reaction medium, functioning simultaneously as a reactant and a solvent, particularly in polymer synthesis. nih.gov

Surface Modification: Stearic acid is widely used to modify surfaces, imparting hydrophobicity. researchgate.netmdpi.com This property is driven by the long hydrocarbon tail, which is a key structural feature in the final target compound.

The choice of functionalization depends on the chosen reaction pathway for introducing the carboxylatomethyl group. For direct esterification, using the acid itself is common, while pathways requiring higher reactivity may necessitate conversion to an acyl chloride.

The formation of a potassium salt is a critical step, which can either be the final step of the synthesis or a preliminary step to create a reactive intermediate (potassium stearate). The conversion of a carboxylic acid to its corresponding potassium salt is a straightforward acid-base reaction. thieme-connect.deuobaghdad.edu.iq

Key techniques include:

Reaction with Potassium Hydroxide (B78521) (KOH): This is one of the most common methods. Stearic acid is treated with a stoichiometric amount of potassium hydroxide in a suitable solvent, such as ethanol (B145695) or methanol (B129727). wikipedia.orgprepchem.com The reaction is typically rapid and results in the formation of potassium stearate (B1226849) and water.

Reaction with Potassium Carbonate (K₂CO₃): Potassium carbonate is another effective base for this transformation. It is considered a weaker base than KOH but is often sufficient, especially with heating. This reaction produces potassium stearate, water, and carbon dioxide. researchgate.netnsps.org.ng

Saponification of Esters: If the synthesis starts from a stearic acid ester (e.g., methyl stearate), the potassium salt is produced via saponification. This involves heating the ester with potassium hydroxide in an alcoholic solution. prepchem.com This method hydrolyzes the ester and simultaneously forms the potassium salt of the carboxylic acid. science-revision.co.uk

The choice of base and solvent system is optimized to ensure complete reaction and easy isolation of the resulting salt. thieme-connect.de The enhanced water solubility of the potassium salt compared to the parent carboxylic acid is a key property utilized in purification processes. thieme-connect.deuobaghdad.edu.iq

Reaction Pathways for Carboxylatomethyl Moiety Introduction

Introducing the carboxylatomethyl group (–CH₂–COO⁻) onto the stearate backbone is the core of the synthesis. This is achieved by forming an ester bond between the stearic acid carboxyl group and the hydroxyl group of glycolic acid, or through an alkylation reaction.

This pathway involves the direct reaction between stearic acid (or its activated form) and a glycolic acid derivative.

Fischer-Speier Esterification: The most conventional method involves reacting stearic acid with glycolic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). dergipark.org.trmdpi.com The reaction is an equilibrium process, and water is typically removed to drive the reaction towards the product. To avoid polymerization or self-esterification of glycolic acid, its carboxyl group may need to be protected, for instance by using an ester like methyl glycolate (B3277807). If methyl glycolate is used, the reaction is a transesterification, and the final step would be the selective saponification of the glycolate ester to form the potassium salt.

Enzymatic Esterification: Lipases, such as Candida rugosa lipase, can be used as catalysts for the esterification of stearic acid. mdpi.com This method offers high selectivity and proceeds under milder conditions, avoiding harsh acidic environments. The reaction involves the fatty acid and an alcohol, in this case, a glycolate.

Acid Chloride Route: For a more rapid and irreversible reaction, stearoyl chloride can be reacted with glycolic acid or a glycolate salt. This method is highly efficient but requires the initial conversion of stearic acid to its acyl chloride.

The general mechanism for acid-catalyzed esterification is initiated by the protonation of the carbonyl oxygen of stearic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the glycolic acid derivative.

An important alternative pathway avoids the direct esterification of two carboxylic acids and instead utilizes an alkylation reaction.

Alkylation of Potassium Stearate: In this route, potassium stearate is used as a nucleophile to attack a haloacetic acid derivative. The reaction between potassium stearate and a salt of a haloacetic acid, such as potassium chloroacetate (B1199739) or sodium bromoacetate, in a polar aprotic solvent results in the formation of the desired ester linkage through nucleophilic substitution. This is analogous to the Williamson ether synthesis but forms an ester.

CH₃(CH₂)₁₆COO⁻K⁺ + ClCH₂COO⁻K⁺ → CH₃(CH₂)₁₆COOCH₂COO⁻K⁺ + KCl

Malonic Ester Synthesis Adaptation: While more complex, principles from classic organic reactions like the malonic ester synthesis could theoretically be adapted. youtube.com This type of synthesis allows for the alkylation of an α-carbon. For instance, a derivative of stearic acid could be used as an alkyl halide to alkylate diethyl malonate. Subsequent hydrolysis and decarboxylation would yield a dicarboxylic acid, though this would place the second carboxyl group along the alkyl chain rather than creating the specific ester linkage of the target compound. youtube.com

Optimization of Synthetic Parameters

To maximize the yield and efficiency of the synthesis of potassium carboxylatomethyl stearate, several reaction parameters must be carefully optimized. The optimal conditions depend heavily on the chosen synthetic pathway (esterification vs. alkylation). Data from related syntheses, such as the production of alkyl stearates and other potassium carboxylates, provide a strong basis for this optimization. researchgate.netnih.gov

Key parameters for optimization include:

Molar Ratio of Reactants: The ratio of the stearic acid derivative to the carboxylatomethyl source is critical. In esterification, an excess of one reactant (typically the less expensive one) can be used to shift the equilibrium toward the product. researchgate.net

Catalyst Concentration: For catalyzed reactions, the amount of acid, base, or enzyme must be optimized. Insufficient catalyst leads to slow reaction times, while excess catalyst can cause unwanted side reactions or complicate purification.

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures generally increase the rate but can also lead to decomposition or side products. For the synthesis of potassium carboxylates, temperatures can range from 100 °C to 180 °C, with higher temperatures sometimes leading to significantly better yields in shorter times. researchgate.net

Reaction Time: The duration of the reaction must be sufficient for completion. Progress can be monitored using techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy to identify the point of maximum conversion. Studies on fatty acid esterification show that reactions can be substantially complete in as little as 10 minutes under optimal conditions. dss.go.th

The following tables, based on data from analogous reactions, illustrate how these parameters can be systematically varied to find the optimal conditions.

Table 1: Optimization of Potassium Carboxylate Formation (Based on K₂CO₃ Hydrolysis) This interactive table shows the effect of temperature and base equivalents on the yield of a potassium carboxylate, based on findings from similar hydrolysis reactions. researchgate.net

| Entry | Temperature (°C) | Equivalents of K₂CO₃ | Reaction Time (min) | Yield (%) |

| 1 | 100 | 3.0 | 20 | 69 |

| 2 | 120 | 3.0 | 20 | 75 |

| 3 | 140 | 3.0 | 20 | 78 |

| 4 | 160 | 3.0 | 20 | 80 |

| 5 | 180 | 3.0 | 20 | 98 |

| 6 | 180 | 2.0 | 20 | 89 |

| 7 | 180 | 1.0 | 20 | 52 |

| 8 | 180 | 3.0 | 10 | 97 |

Table 2: Optimization of Stearic Acid Esterification (Based on Acid-Catalyzed Synthesis of Methyl Stearate) This interactive table illustrates the influence of key variables on the conversion of stearic acid in an acid-catalyzed esterification process, modeled after the synthesis of methyl stearate. nih.gov

| Methanol:Stearic Acid Molar Ratio | Catalyst Mass (wt%) | Temperature (°C) | Time (min) | Stearic Acid Conversion (%) |

| 6:1 | 1.5 | 55 | 5 | 85.2 |

| 12:1 | 1.5 | 55 | 12 | 92.1 |

| 6:1 | 3.0 | 55 | 12 | 94.5 |

| 12:1 | 3.0 | 55 | 5 | 96.8 |

| 6:1 | 1.5 | 65 | 12 | 95.3 |

| 12:1 | 1.5 | 65 | 5 | 97.2 |

| 6:1 | 3.0 | 65 | 5 | 98.1 |

| 12:1 | 3.0 | 65 | 12 | 99.5 |

By systematically adjusting these parameters, a robust and efficient protocol for the synthesis of this compound can be developed.

Temperature and Pressure Influences on Reaction Yield and Selectivity

The synthesis of long-chain dicarboxylic acids, the precursors to this compound, is significantly influenced by temperature and pressure, particularly in catalytic chemical conversions.

In the isomerizing hydroxycarbonylation of unsaturated fatty acids (like oleic acid) to α,ω-dicarboxylic acids, temperature plays a dual role. acs.org Increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures can negatively impact selectivity. For instance, while a certain temperature is required to achieve a satisfactory conversion, further increases can promote competing side reactions, leading to the formation of branched-chain dicarboxylic acid isomers instead of the desired linear product. acs.org This trade-off necessitates careful optimization to balance reaction speed with product purity.

Pressure, primarily the partial pressure of carbon monoxide (CO), is another critical parameter in hydroxycarbonylation. The reaction involves the addition of a carboxyl group via carbonylation. Sufficient CO pressure is essential to drive the reaction forward and ensure high yields of the dicarboxylic acid. The interplay between temperature and pressure is crucial; for example, at higher temperatures, a higher CO pressure might be required to maintain selectivity towards the linear α,ω-dicarboxylic acid. acs.org

In biocatalytic routes, such as the ω-oxidation of fatty acids by microorganisms, temperature and pressure (specifically, aeration) are key fermentation parameters. Each microorganism strain has an optimal temperature range for growth and catalytic activity. Deviation from this optimal temperature can lead to reduced enzyme efficiency and lower yields of the dicarboxylic acid product. Similarly, as the initial hydroxylation step is often oxygen-dependent, maintaining adequate dissolved oxygen levels through controlled aeration is critical for maximizing the reaction rate. nih.gov

| Parameter | Effect on Yield | Effect on Selectivity | Notes |

| Temperature | Increases rate up to an optimum, then may decrease due to catalyst deactivation or side reactions. | Can decrease selectivity to the linear product at very high temperatures, favoring branched isomers. acs.org | Optimal temperature is a balance between reaction rate and selectivity. |

| Pressure (CO) | Higher pressure generally increases yield in carbonylation reactions. | Can influence selectivity; must be balanced with other parameters. | Crucial for driving the equilibrium towards product formation. acs.org |

| Pressure (O2) | Essential for ω-oxidation in biocatalytic systems; rate depends on oxygen availability. | N/A | Applies to fermentation-based synthesis routes. nih.gov |

Solvent Systems and Reaction Medium Effects

For chemical conversions like isomerizing hydroxycarbonylation , a significant challenge is the immiscibility of the nonpolar fatty acid substrate and the polar reagents (like water, which acts as the nucleophile). acs.org A well-chosen solvent system is required to create a homogeneous reaction mixture, which is crucial for achieving high conversion rates. acs.org The solvent must effectively dissolve the fatty acid, the catalyst complex, and have some miscibility with the nucleophile. The polarity of the solvent can also influence the catalyst's activity and the reaction pathway.

In the context of saponification to produce the potassium salt from the dicarboxylic acid ester, or in esterification reactions, the solvent plays a key role. researchgate.net For instance, in lipase-catalyzed esterification of glycerol (B35011) and fatty acids, the addition of a solvent can make the equilibrium ester mole fractions independent of the fatty acid chain length. nih.gov Polar solvents were found to enhance the rate of monoester production compared to a solvent-free system. nih.gov The saponification rate of fatty acid methyl esters is significantly higher in ethanol-hydroxide solutions compared to methanol-hydroxide solutions, an effect attributed to the lower acidity of ethanol leading to a higher effective concentration of hydroxide ions. researchgate.net

In biocatalytic synthesis, the reaction medium is aqueous. However, the hydrophobic nature of the fatty acid substrate can lead to the formation of micelles or require the use of co-solvents or emulsifying agents to improve bioavailability to the microbial cells. njit.edu

| Solvent Property | Effect on Reaction | Example Application |

| Polarity | Affects solubility of reactants and catalyst. Can influence reaction rate and equilibrium position. | In lipase-catalyzed esterification, polar solvents can increase reaction rates. nih.gov |

| Coordinating Ability | Can stabilize or deactivate catalyst species. | Apolar, non-coordinating solvents can improve conversion and kinetics in some hydroboration-isomerization reactions. |

| Immiscibility | Presents a major challenge when reacting nonpolar lipids with polar reagents. | Use of solvent systems to create a homogeneous phase is key in isomerizing hydroxycarbonylation of fatty acids. acs.org |

Purification Strategies for High-Purity Compounds

Achieving high purity for long-chain dicarboxylic acids and their potassium salts requires specific purification strategies to remove unreacted starting materials, catalyst residues, and isomeric byproducts.

A common method involves the selective precipitation of the potassium salt. After the synthesis of the dicarboxylic acid, it can be converted to its dipotassium (B57713) salt. Due to differences in solubility, it is often possible to precipitate the desired salt from the reaction mixture by cooling or by adding a specific co-solvent, leaving impurities in the solution. For instance, in the synthesis of acetylenedicarboxylic acid, the potassium acid salt is precipitated from an aqueous solution by the addition of sulfuric acid. orgsyn.org

Crystallization is another powerful technique. The crude dicarboxylic acid can be dissolved in a suitable hot solvent and allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.

Liquid-liquid extraction is used to separate the dicarboxylic acid from water-soluble or solvent-specific impurities. The dicarboxylic acid can be extracted into an organic solvent from an acidified aqueous phase, and then back-extracted into a basic aqueous phase to form the salt, leaving non-acidic impurities behind in the organic layer. orgsyn.org

For separating mixtures of dicarboxylic acids with different chain lengths or isomers, chromatographic methods are employed. Techniques like column chromatography using silica (B1680970) gel or alumina (B75360) can be effective. wipo.int For example, selective monomethyl esterification of dicarboxylic acids has been achieved by utilizing monocarboxylate chemisorption on an alumina surface. acs.org

Finally, contamination by certain impurities in carboxylic acids produced by carbonylation can be reduced by treatment with hydrogen peroxide followed by distillation , where the use of a metal salt, such as potassium carboxylate, in the distillation step can help minimize product contamination. google.com

Post-Synthetic Derivatization Reactions

Once the potassium salt of the long-chain dicarboxylic acid is synthesized, its two functional groups—the carboxylate/carboxylic acid moieties and the long alkyl chain—can be further modified.

The terminal carboxylate groups offer a rich platform for chemical modification. Since the target compound is a salt of a dicarboxylic acid, one or both carboxyl groups can be targeted.

Esterification: One or both carboxyl groups can be converted into esters. Selective mono-esterification is a significant challenge but can be achieved. For example, reacting a dicarboxylic acid with an alcohol in the presence of a catalyst like thionyl chloride in methanol can selectively esterify the non-conjugated carboxyl group. researchgate.net Transesterification of a dicarboxylic acid monoester with a metal alkoxide is another route. google.com This allows for the creation of asymmetric molecules with different functionalities at each end of the chain.

Reduction: The carboxylic acid groups can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce carboxylic acids to primary alcohols. jackwestin.com More selective reagents can be used to achieve partial reduction to aldehydes. For instance, the reduction of carboxylic acids to aldehydes can be accomplished using hydrosilanes with photoredox catalysis or with promoted MoO₃ catalysts. acs.orgrsc.org This allows for the synthesis of α,ω-hydroxy acids or α,ω-dialdehydes.

Amide Formation: The carboxyl groups can be converted to amides by reaction with amines, typically requiring activation with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to overcome the formation of the unreactive carboxylate-ammonium salt. jackwestin.com

While the alkyl chain of a saturated dicarboxylic acid like octadecanedioic acid is generally unreactive, modern synthetic methods can introduce functionality. If the precursor was an unsaturated fatty acid (like oleic acid), the double bond serves as a handle for a wide array of functionalization reactions before it is converted to the terminal carboxyl group. acs.org

For a saturated chain, free-radical reactions such as halogenation can introduce a halide at various positions along the chain, which can then be substituted. However, these reactions often lack selectivity. More advanced C-H activation techniques, though challenging for long aliphatic chains, represent a frontier in this area.

The carboxylate functionality can act as an initiator for certain types of polymerization.

Ring-Opening Polymerization (ROP): Alkali metal carboxylates, including potassium salts, have been shown to be effective catalysts or initiators for the ring-opening polymerization of cyclic esters like lactide (to form polylactide, PLA) and ε-caprolactone. researchgate.net In such a process, the this compound could potentially initiate polymerization from one or both of its carboxylate ends, leading to the formation of polyester (B1180765) chains grafted onto the C18 dicarboxylate backbone. This creates a diblock or triblock copolymer structure, with the long alkyl chain forming a central, flexible, and hydrophobic segment. The polymerization can often be controlled by the addition of a co-initiator like an alcohol. mdpi.comnih.gov

Controlled Radical Polymerization: Carboxylate-containing substrates can be used to directly initiate controlled radical polymerizations, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. scispace.com Through photochemical radical decarboxylation, a radical can be generated from the carboxylate group, which then initiates the polymerization of vinyl monomers. This "grafting from" approach allows for the synthesis of well-defined polymer chains attached to the dicarboxylate molecule, avoiding the need for pre-functionalization of the substrate with a separate initiator. scispace.com

Advanced Analytical and Structural Elucidation of Potassium Carboxylatomethyl Stearate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D)

NMR spectroscopy would be a primary tool for confirming the covalent structure of potassium carboxylatomethyl stearate (B1226849).

¹H NMR: In a suitable solvent like DMSO-d₆, the proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The long alkyl chain of the stearate moiety would produce a large, overlapping multiplet in the upfield region (approx. 1.2-1.6 ppm). More distinct signals would include a triplet around 2.2-2.4 ppm for the α-methylene group (-CH₂-COO-), and a key singlet for the methylene (B1212753) group of the carboxymethyl moiety (-O-CH₂-COO⁻K⁺) further downfield.

¹³C NMR: The carbon-13 spectrum would provide complementary information, with distinct peaks for the carbonyl carbons of the ester and the carboxylate groups (expected in the 170-180 ppm region). The carbon of the -O-CH₂- group would appear around 60-70 ppm, while the numerous carbons of the stearate's alkyl chain would be found in the 14-40 ppm range.

Hypothetical ¹H NMR Data for Potassium Carboxylatomethyl Stearate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5-4.0 | s | 2H | -O-CH₂ -COO⁻K⁺ |

| ~2.3 | t | 2H | -CH₂ -COOCH₂- |

| ~1.5-1.6 | m | 2H | -CH₂-CH₂ -COOCH₂- |

| ~1.2-1.4 | m | ~28H | -(CH₂ )₁₄- in stearate chain |

| ~0.8-0.9 | t | 3H | CH₃ - of stearate chain |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the characteristic vibrations of chemical bonds.

FTIR (Fourier-Transform Infrared) Spectroscopy: An FTIR spectrum would clearly show the presence of the key functional groups. A very strong and broad absorption band would be expected around 1550-1610 cm⁻¹ corresponding to the asymmetric stretching vibration of the carboxylate group (COO⁻). Another strong band around 1735-1750 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretch. The C-H stretching vibrations of the long alkyl chain would appear as strong peaks in the 2850-2960 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. While the carboxylate stretch might be weaker, the C-C backbone and C-H stretching vibrations of the stearate chain would likely produce strong signals, providing information about the conformational order of the alkyl chains.

Hypothetical Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Technique | Assignment |

| ~2960-2850 | FTIR/Raman | C-H stretching (stearate alkyl chain) |

| ~1740 | FTIR | C=O stretching (ester) |

| ~1600 | FTIR | Asymmetric COO⁻ stretching (carboxylate) |

| ~1470 | FTIR/Raman | CH₂ scissoring |

| ~1100 | FTIR | C-O stretching (ester and ether linkage) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and gain further structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion or related adducts. In negative ion mode, an ion corresponding to the [M-K]⁻ species (carboxylatomethyl stearate anion) would be expected. High-resolution mass spectrometry would provide the exact mass, allowing for the confirmation of the elemental formula. Fragmentation (MS/MS) of this parent ion would likely show a characteristic loss of the carboxymethyl group or cleavage along the stearate chain.

Diffraction and Scattering Methods for Solid-State Structure

These techniques are essential for analyzing the arrangement of molecules in the solid state, including their crystallinity and how they pack together to form larger structures.

X-ray Diffraction (XRD) for Crystallinity and Unit Cell Parameters

Powder X-ray Diffraction (PXRD) would be used to assess the solid-state nature of the material. A crystalline sample would produce a pattern of sharp, well-defined Bragg peaks, while an amorphous sample would show a broad halo. If the material is crystalline, the positions and intensities of the peaks could be used to determine the unit cell parameters (the dimensions of the basic repeating structural unit) and the space group. The pattern for a compound like this, with a long alkyl chain, would likely feature a series of evenly spaced peaks at low angles, corresponding to the long-spacing of layered structures formed by the packing of the stearate chains.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly

SAXS is particularly well-suited for studying the larger-scale organization of molecules, such as the formation of micelles or lamellar phases in solution or in the solid state. For this compound, which is an amphiphilic molecule (having both hydrophilic and hydrophobic parts), SAXS would be used to characterize its self-assembly behavior. In aqueous solution above a certain concentration, it would be expected to form micelles or other aggregates. SAXS data would provide information on the size, shape, and arrangement of these supramolecular structures. In the solid state, it could further refine the long-range order suggested by XRD, providing more precise measurements of lamellar d-spacings.

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are crucial for determining the thermal stability, phase transitions, and decomposition characteristics of chemical compounds. However, specific studies applying these methods to this compound are not found in the reviewed literature.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. kosnature.com This method is widely used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.

No specific DSC thermograms or data detailing the thermal events (e.g., melting point, enthalpy of fusion) for this compound are available in the public domain based on the conducted research. For related compounds like alkali metal stearates, DSC studies have revealed complex phase transitions that are dependent on the material's thermal history. wikipedia.org

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides information about the thermal stability and decomposition pathways of a material.

Specific TGA data, including decomposition temperatures and mass loss percentages for this compound, could not be located. For context, TGA studies on other potassium-based sorbents have been used to investigate their carbonation behaviors and decomposition paths, which are influenced by factors such as temperature and atmospheric composition. cnchemsino.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. nih.govtcichemicals.comscbt.com It is highly versatile and can be adapted for a wide range of analytes.

There are no specific HPLC methods or chromatograms published for the analysis of this compound. The development of an HPLC method would require the selection of an appropriate column, mobile phase, and detector, none of which have been documented for this specific compound.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for the analysis of volatile components.

No GC methods or findings related to the analysis of volatile impurities or derivatized forms of this compound were found. The applicability of GC would depend on the volatility and thermal stability of the compound or its derivatives.

Microscopic Techniques for Morphological Characterization

Microscopic techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), are used to visualize the surface topography and internal structure of materials at a microscopic level. This provides insights into the morphology, crystal structure, and particle size of a compound.

There are no published microscopic images or morphological characterization studies specifically for this compound.

Due to the absence of specific research findings for this compound in the searched literature, no data tables with detailed research findings can be generated at this time.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. In the context of this compound, SEM analysis of the dry, powdered, or solid-state form of the compound would be expected to reveal detailed information about its particle size, shape, and surface texture.

Based on the analysis of similar long-chain fatty acid salts, it is anticipated that SEM imaging of this compound would show a crystalline or semi-crystalline powder. The particles may present as aggregates of smaller primary crystallites. The morphology could range from irregular, angular particles to more defined structures such as flakes or platelets. The addition of the carboxylatomethyl group to the stearate backbone may influence the crystal packing and, consequently, the macroscopic particle shape, potentially leading to unique surface features not observed in simpler stearates.

| SEM Parameter | Expected Observation for this compound |

| Particle Morphology | Aggregates of crystalline or semi-crystalline particles. |

| Particle Shape | Potentially irregular, angular, or flake-like. |

| Surface Texture | May exhibit layered structures, fractures, or a porous nature. |

| Magnification Range | 100x - 50,000x |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides insights into the internal structure or ultrastructure of materials at a significantly higher resolution than SEM. For a surfactant molecule like this compound, TEM is invaluable for visualizing the self-assembled structures it forms in a solvent, typically water.

When dispersed in an aqueous environment above its critical micelle concentration, this compound is expected to self-assemble into various supramolecular structures to minimize the unfavorable interactions between its hydrophobic stearate tail and the polar water molecules. TEM analysis, often employing negative staining or cryo-TEM techniques to enhance contrast and preserve the hydrated structures, would likely reveal these arrangements.

The anticipated structures include spherical or ellipsoidal micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic carboxylatomethyl and potassium head groups are exposed to the water. At higher concentrations or under different conditions (e.g., temperature, pH, ionic strength), more complex structures such as cylindrical micelles, lamellar sheets (bilayers), or vesicles (liposomes) could be formed. The presence of the additional carboxylate group in the headgroup region, compared to simple potassium stearate, would likely alter the packing parameter of the surfactant, influencing the geometry and stability of these self-assembled structures.

| TEM Parameter | Expected Observation for this compound |

| Observed Ultrastructures | Micelles (spherical, ellipsoidal, cylindrical), lamellar phases, vesicles. |

| Typical Dimensions | Micelles: 5-15 nm diameter; Bilayer thickness: 3-5 nm. |

| Staining Technique | Negative staining (e.g., with uranyl acetate) or Cryo-TEM. |

| Concentration Dependence | Structure morphology is expected to vary with compound concentration. |

Mechanistic Investigations of Chemical Reactivity and Transformation

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for potassium carboxylatomethyl stearate (B1226849), involving the cleavage of its ester bond by water. The rate and mechanism of this reaction are significantly influenced by pH and the presence of catalysts.

The ester linkage in potassium carboxylatomethyl stearate is susceptible to hydrolysis under acidic, neutral, and alkaline conditions, with the reaction rate being highly dependent on the pH of the surrounding medium. The aqueous solution of potassium stearate, a related compound, is strongly alkaline due to hydrolysis. cnadditives.com This suggests that the carboxylate group in this compound would also influence the local pH.

Generally, ester hydrolysis can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In alkaline solutions, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon. This process, known as saponification, is typically faster than acid-catalyzed hydrolysis and is irreversible. Given that potassium stearate solutions are alkaline, this pathway is particularly relevant. cnadditives.com

The rate of hydrolysis (k_h) can be described by the following equation, where C is the concentration of the chemical at time t, and C_o is the initial concentration:

log₁₀C = - (k_h * t / 2.303) + log₁₀C_o ecfr.gov

The half-life (t_1/2) of the hydrolysis reaction can be calculated as:

t_1/2 = 0.693 / k_h ecfr.gov

Table 1: General Influence of pH on Ester Hydrolysis Rate

| pH Range | Dominant Mechanism | Relative Rate |

| Acidic (pH < 7) | Acid-Catalyzed | Increases with decreasing pH |

| Neutral (pH ≈ 7) | Uncatalyzed | Slowest rate |

| Alkaline (pH > 7) | Base-Catalyzed (Saponification) | Increases with increasing pH |

This table presents a generalized trend for ester hydrolysis.

The cleavage of the ester linkage in this compound can be accelerated by various catalysts. Besides acid and base catalysis, metal ions and enzymes can also play a significant role. For instance, sodium or potassium trimethylsilanolate are powerful reagents for the conversion of a wide variety of esters to carboxylic acids under mild conditions. researchgate.net While not a direct environmental catalyst, this demonstrates the susceptibility of the ester bond to nucleophilic attack.

In environmental and biological systems, enzymes such as lipases and esterases are highly efficient catalysts for ester hydrolysis. These enzymes can significantly accelerate the degradation of fatty acid esters.

Oxidation Reactions and Degradation Mechanisms

The stearate portion of this compound, being a long alkyl chain, is susceptible to oxidation, which can proceed through radical-mediated or photo-initiated pathways.

Autoxidation, a free-radical chain reaction, is a common degradation pathway for molecules with C-H bonds, such as the stearate chain. nih.gov This process is initiated by the formation of a carbon-centered radical, which then reacts with oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another stearate chain, propagating the radical chain reaction.

The presence of pro-oxidants, such as certain metal ions, can significantly accelerate this process. For example, iron stearate is known to be an effective photo-oxidation aid that can initiate the photo-oxidative degradation of polymers. mdpi.com Similarly, calcium stearate can act as a pro-oxidant, initiating the oxidation of polymers, leading to a decrease in molecular weight. nih.govresearchgate.net Fenton's reagent (Fe²⁺/H₂O₂) is a well-known system for generating hydroxyl radicals, which can initiate the oxidation of organic molecules. nih.gov

The general mechanism of radical-induced oxidation involves three main stages:

Initiation: Formation of a fatty alkyl radical.

Propagation: Reaction of the alkyl radical with oxygen to form a peroxyl radical, which then abstracts a hydrogen from another molecule to form a hydroperoxide and a new alkyl radical.

Termination: Combination of two radical species to form non-radical products.

Photo-oxidation involves the degradation of a compound through the action of light and oxygen. The stearate component can undergo photo-oxidation, a process that can be enhanced by the presence of photosensitizers or photocatalysts. For instance, studies on stearic acid have shown that it can be degraded through photo-oxidation when exposed to light. researchgate.net Metal stearates, such as iron stearate, have been shown to act as photo-oxidation aids. mdpi.com The initial step in the biodegradation of many inert polymers often depends on their photo-oxidation. nih.gov

The absorption of UV or visible light can lead to the formation of excited states or radical species, which then initiate the oxidation process described in the previous section. The presence of impurities or formulation components can significantly influence the rate and pathway of photo-oxidation.

Complexation and Chelation Chemistry

The potassium ion in this compound is an alkali metal cation and does not typically form highly stable chelate complexes in the same way that transition metals or alkaline earth metals do. However, the carboxylate group itself is a potential ligand that can participate in complexation reactions with other metal ions present in a given system.

Complexing agents are molecules that can form bonds with metal ions. artal.net Potassium stearate is known to react with hard water, which contains calcium and magnesium ions, to form insoluble calcium and magnesium stearates. cnadditives.com This is a precipitation reaction rather than the formation of a soluble chelate complex.

Interaction with Metal Cations (excluding biological implications)

This compound, as an anionic surfactant, exhibits significant interaction with metal cations in aqueous solutions. The primary mechanism of this interaction is the electrostatic attraction between the negatively charged carboxylate group of the surfactant and positively charged metal ions. This can lead to the formation of insoluble salts, particularly with divalent and trivalent metal cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are common in hard water. The reaction with calcium chloride, for instance, results in the precipitation of the less soluble calcium salt of the fatty acid derivative. ethernet.edu.et

The presence of the ester linkage in the headgroup of this compound can also contribute to its chelating properties, allowing it to form more complex structures with metal ions beyond simple salt formation. This behavior is analogous to that of other dicarboxylic acid surfactants, which are known for their metal chelating capabilities. researchgate.net The interaction is not limited to simple precipitation; it can also influence the formation and properties of aggregated structures, as the presence of counterions can affect the packing of surfactant molecules.

The reactivity with metal cations is a critical consideration in various industrial applications. For example, in processes like cold forming of metallic workpieces, stearate solutions are reacted with phosphate (B84403) coatings. Hot aqueous potassium stearate solutions can react with calcium, magnesium, and manganese phosphates to form the corresponding metal stearates, which possess excellent lubricating properties. google.com

| Metal Cation | Type of Interaction | Potential Outcome |

| Monovalent (e.g., Na⁺) | Ion exchange | Generally soluble, minimal precipitation |

| Divalent (e.g., Ca²⁺, Mg²⁺) | Salt formation, Chelation | Precipitation of insoluble metal stearate derivatives |

| Trivalent (e.g., Al³⁺, Fe³⁺) | Strong salt formation, Chelation | Significant precipitation and complex formation |

Formation of Supramolecular Structures

Like other amphiphilic molecules, this compound self-assembles in solution to form supramolecular structures, most commonly micelles, once the concentration reaches a certain threshold known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, where the long stearate hydrocarbon tails aggregate to minimize their contact with water, while the hydrophilic carboxylatomethyl potassium headgroups remain exposed to the aqueous phase.

The structure of the headgroup, with its ester linkage and carboxylate group, influences the packing of the surfactant molecules in the micelle and thus the CMC value. For anionic surfactants in general, the CMC is affected by factors such as the alkyl chain length, the nature of the headgroup, and the presence of electrolytes in the solution. The introduction of salts tends to decrease the CMC, as the cations screen the repulsion between the negatively charged headgroups, facilitating aggregation at lower concentrations. cetjournal.it

| Parameter | Description | Influencing Factors |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | Alkyl chain length, headgroup structure, temperature, presence of electrolytes. |

| Aggregation Number | The number of surfactant molecules in a micelle. | Surfactant structure, ionic strength of the solution. |

| Micelle Shape | Can be spherical, cylindrical, or form other liquid crystalline phases. | Concentration, temperature, presence of co-solutes. |

Surface Adsorption and Interfacial Behavior (excluding biological surfaces)

Adsorption Isotherms on Inorganic Materials

The adsorption of this compound onto solid surfaces is a key aspect of its function in various applications. As an anionic surfactant, its adsorption onto inorganic materials is governed by a combination of electrostatic interactions, hydrophobic effects, and chemical bonding. The nature of the mineral surface plays a crucial role; for instance, on negatively charged surfaces like silica (B1680970) and some clays (B1170129) in alkaline pH, adsorption of anionic surfactants is generally low due to electrostatic repulsion. cetjournal.it

However, on minerals with positively charged sites, such as kaolinite (B1170537) which has both positive and negative sites, anionic surfactants can adsorb via electrostatic attraction. acs.orgnih.gov The adsorption can also be driven by the hydrophobic interaction between the surfactant's hydrocarbon tail and the surface. The presence of electrolytes, particularly divalent cations, can enhance adsorption by acting as a bridge between the negatively charged surface and the anionic headgroup.

Adsorption isotherms, which describe the amount of adsorbed surfactant as a function of its concentration in solution at a constant temperature, are used to quantify this behavior. Common models for describing surfactant adsorption are the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation for heterogeneous surfaces. For some anionic surfactants on quartz-sand, the Langmuir isotherm model has been shown to be a good fit for the experimental data. cetjournal.it

Below is an illustrative table of adsorption data for a representative anionic surfactant, Sodium Dodecylbenzene Sulfonate (SDBS), on montmorillonite (B579905), which demonstrates the typical increase in adsorption with concentration. frontiersin.org

| SDBS Concentration (mg/L) | Amount Adsorbed (mg/g) |

| 20 | 1.5 |

| 40 | 3.2 |

| 60 | 5.1 |

| 80 | 7.0 |

| 100 | 8.8 |

This data is for SDBS on montmorillonite and serves as an example of anionic surfactant adsorption behavior.

Influence on Wettability and Surface Tension (excluding biological implications)

This compound, as a surfactant, significantly alters the properties of interfaces. One of its primary functions is the reduction of surface tension at the air-water interface and interfacial tension at oil-water interfaces. mtroyal.com.tr This occurs because the amphiphilic molecules preferentially accumulate at the interface, with their hydrophobic tails oriented away from the water and their hydrophilic headgroups remaining in the aqueous phase. This disrupts the cohesive energy at the surface, leading to a decrease in surface tension.

The effectiveness of a surfactant in reducing surface tension is typically indicated by its CMC; the surface tension of a solution decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. For example, potassium stearate solutions are known to reduce the surface tension of water. ethernet.edu.et

The adsorption of this compound onto a solid surface also modifies its wettability, which is the tendency of a liquid to spread over a solid surface. By adsorbing onto a hydrophilic surface, the surfactant can render it more hydrophobic, and vice versa. This change in wettability is dependent on the orientation of the adsorbed surfactant molecules. For instance, on mineral surfaces, the adsorption of anionic surfactants can alter particle orientation and dispersion, which is linked to changes in wettability. ifpenergiesnouvelles.com

The table below shows the effect of increasing concentration of an anionic surfactant on the surface tension of an aqueous solution, which is a characteristic behavior of surfactants like this compound.

| Surfactant Concentration (mol/L) | Surface Tension (mN/m) |

| 0.0001 | 65 |

| 0.001 | 50 |

| 0.005 (Approx. CMC) | 35 |

| 0.01 | 35 |

This is representative data for a typical anionic surfactant.

Solvent-Mediated Chemical Transformations

The chemical stability and transformation of this compound can be influenced by the solvent system in which it is dissolved. One of the primary transformations is hydrolysis of the ester linkage. This reaction is typically catalyzed by acids or bases. In alkaline solutions, saponification (base-catalyzed hydrolysis) of the ester can occur, yielding potassium stearate and potassium glycolate (B3277807). The rate of this hydrolysis is dependent on the pH and temperature of the solution.

The choice of solvent also affects the solubility and stability of the compound. While potassium stearate is soluble in hot water and ethanol (B145695), it is insoluble in nonpolar solvents like ether and chloroform. handwiki.orgwikipedia.org The solubility of fatty acid ester salts can be significantly enhanced in specific solvent systems. For instance, solvents like polyethylene (B3416737) glycol, propylene (B89431) glycol, and various alkyl lactates and adipates have been used to solubilize and stabilize fatty acid esters of ascorbic acid and their salts, preventing precipitation and degradation. justia.comgoogle.com Such solvent systems can also influence the chemical reactivity by altering the solvation of the reactants and transition states.

The formation of different phases, such as liquid crystals, can also be considered a solvent-mediated transformation. The viscosity of potassium stearate solutions, for example, is known to be affected by the presence of phenols, indicating complex interactions in solution that can lead to different structural organizations. archive.org

| Solvent System | Potential Transformation/Effect |

| Aqueous (alkaline pH) | Hydrolysis (saponification) of the ester bond. |

| Aqueous (acidic pH) | Acid-catalyzed hydrolysis of the ester bond. |

| Hot Ethanol | Good solubility, potential for transesterification with the solvent. handwiki.org |

| Polyethylene Glycol/Propylene Glycol | Enhanced solubility and stability, reduced hydrolysis. justia.comgoogle.com |

| Nonpolar Solvents (e.g., ether) | Low solubility, potential for precipitation. handwiki.orgwikipedia.org |

Interactions with Advanced Material Systems Non Biological

Influence on Polymer Properties and Processing

The incorporation of potassium carboxylatomethyl stearate (B1226849) into polymer systems can lead to substantial changes in their processability and final material characteristics. Its dual nature allows it to act as a specialized additive that influences the rheological behavior and improves the compatibility of different polymer phases.

As a rheological modifier, potassium carboxylatomethyl stearate can influence the flow behavior and viscosity of polymer melts and solutions. Rheological modifiers are crucial in controlling the properties of materials during processing stages like stirring and pumping, where low viscosity is needed, and in the final application, where specific textures or stability are required polimi.it. The introduction of molecules with long aliphatic chains, such as the stearate portion, into a polymer matrix can increase viscosity and impart a gel-like nature at low concentrations polimi.it.

In synthetic polymer systems, the stearate chains can create intermolecular associations, forming a network structure that enhances viscosity. This behavior is particularly valuable in formulations requiring specific textural properties and long-term stability mdpi.com. For instance, in certain polymer systems, this can lead to shear-thinning behavior, where the viscosity decreases under shear stress, facilitating processes like injection molding or application of coatings, and then recovers once the stress is removed, ensuring stability mdpi.com.

The amphiphilic character of this compound makes it an effective agent for improving compatibility and dispersion within polymer blends and composites. The hydrophobic stearate tail shows affinity for non-polar polymer backbones, while the polar potassium carboxylatomethyl group can interact with more polar polymers or additives.

This dual affinity helps to bridge the interface between immiscible polymer phases, reducing interfacial tension and promoting finer, more stable dispersion of one phase within the other. This is analogous to how amphiphilic carboxymethyl cellulose (B213188) stearate (CMCS), despite having a hydrophobic nature, readily disperses in water due to its hydrophilic carboxymethyl groups techscience.com. The presence of the stearate moiety can also disrupt the crystallinity of a polymer matrix, leading to a more amorphous structure techscience.com. This reduction in crystallinity can enhance the interaction between the additive and the polymer, further promoting interfacial adsorption and improving the mechanical properties and stability of the final material techscience.com.

Role in Colloidal Systems and Emulsion Stabilization (non-biological)

In non-biological colloidal systems, this compound functions as a highly effective surfactant for the stabilization of emulsions. Its ability to adsorb at oil-water interfaces is central to its function in creating and maintaining stable dispersions of immiscible liquids.

This compound is classified as a surfactant, a type of compound that lowers the surface tension between two liquids, such as oil and water biolinscientific.com. The mechanism of emulsification is driven by its amphiphilic molecular structure, which possesses both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail biolinscientific.com.

When introduced into an oil-water mixture, the this compound molecules orient themselves at the interface. The hydrophobic stearate tails penetrate the oil droplets, while the hydrophilic potassium carboxylatomethyl heads remain in the aqueous phase biolinscientific.com. This arrangement creates a protective film or barrier around the dispersed oil droplets, which prevents them from coalescing biolinscientific.comksu.edu.sa. By reducing the interfacial tension, the emulsifier decreases the energy required to create smaller droplets, facilitating the formation of a stable emulsion biolinscientific.com. This principle is fundamental to creating stable oil-in-water or water-in-oil emulsions nih.govbsee.gov.

The stability of emulsions stabilized by this compound is influenced by several environmental factors. These factors can alter the integrity of the interfacial film and the interactions between droplets.

Changes in pH can affect the ionization of the carboxylate group. At high pH, the carboxyl group is fully ionized, enhancing its hydrophilicity and strengthening its role in stabilizing oil-in-water emulsions. Conversely, a decrease in pH can reduce this ionization, potentially weakening the interfacial film ksu.edu.sa. Temperature also plays a critical role; increasing temperature generally decreases the viscosity of the continuous phase (the oil in a water-in-oil emulsion), which can increase the rate of collision between droplets and potentially reduce emulsion stability ksu.edu.sa. The concentration of the emulsifier is also key, as a sufficient amount is needed to fully coat the droplets and prevent coalescence. The ability of related compounds like CMCS to form stable nanoemulsions highlights the effectiveness of the carboxylatomethyl stearate structure in creating robust and fine dispersions techscience.com.

Table 1: Factors Influencing Emulsion Stability

| Factor | Effect on Emulsion Stability | Mechanism of Action |

| pH | Stability is pH-dependent. | Affects the degree of ionization of the carboxylate headgroup, altering its hydrophilicity and the repulsive forces between droplets ksu.edu.sa. |

| Temperature | Generally decreases stability with an increase in temperature. | Reduces the viscosity of the continuous phase, leading to increased droplet collisions and potential coalescence ksu.edu.sa. |

| Emulsifier Concentration | Stability increases with concentration up to a critical point. | Ensures complete coverage of the oil-water interface, forming a robust protective barrier around droplets. |

| Ionic Strength | Can either increase or decrease stability. | Affects the electrical double layer around droplets, influencing electrostatic repulsion. High salt concentrations can screen charges, reducing stability. |

Interaction with Inorganic Nanoparticles and Surfaces

This compound can serve as a surface-modifying agent for inorganic nanoparticles, altering their surface properties and improving their dispersion in various media. This interaction is driven by the affinity of the carboxylate functional group for inorganic surfaces.

The carboxylate group can act as a ligand, forming coordinate bonds with metal atoms on the surface of inorganic materials like metal oxides (e.g., silica (B1680970), titanium dioxide) or other nanoparticles nih.gov. This process, known as surface functionalization, anchors the molecule to the nanoparticle surface nih.gov. Once anchored, the long, hydrophobic stearate tails project outward from the nanoparticle surface.

This modification drastically changes the nanoparticle's surface chemistry. For example, hydrophilic inorganic nanoparticles can be rendered hydrophobic (a process known as surface passivation). This allows them to be stably dispersed in non-polar solvents or polymer matrices where they would otherwise agglomerate. This ability to modify and stabilize nanoparticles is crucial for the development of advanced nanocomposites, where uniform dispersion of the nanoparticle filler is essential for achieving desired mechanical, optical, or electronic properties nih.gov.

Table 2: Interaction of this compound with Nanoparticle Surfaces

| Nanoparticle Type | Interacting Group | Resulting Surface Property | Application Benefit |

| Metal Oxides (e.g., SiO₂, TiO₂) | Carboxylate group binds to surface metal atoms. | Hydrophobic | Improved dispersion in non-polar polymers and solvents. |

| Metal Nanoparticles (e.g., Au, Ag) | Carboxylate group adsorbs onto the metal surface. | Hydrophobic / Lipophilic | Stabilization against aggregation; compatibility with organic media. |

| Carbonates (e.g., CaCO₃) | Carboxylate group interacts with surface cations (Ca²⁺). | Hydrophobic | Use as a functional filler in polymer composites. |

Surface Modification of Metal Oxides

Specific research detailing the use of this compound for the surface modification of metal oxides is not found in the available literature.

Dispersion and Stabilization of Nanocolloids

There is no specific information available regarding the application of this compound in the dispersion and stabilization of nanocolloids.

Application in Composite Materials

Detailed research on the application of this compound as a lubricant or anti-caking agent within composite materials is not available in the current body of scientific literature.

Complex Formation with Starch and Other Polysaccharides (non-biological)

The specific mechanisms and structural impacts of complex formation between this compound and starch or other non-biological polysaccharides have not been a focus of available research studies.

Starch-Lipid Complexation Mechanisms

There is no specific data available concerning the complexation mechanisms between this compound and starch.

Structural Alterations Induced by Complex Formation

Information on the structural alterations in starch or other polysaccharides induced by complex formation with this compound is not documented in the available research.

Theoretical and Computational Chemistry Studies of Potassium Carboxylatomethyl Stearate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its activity, which in this context is its chemical reactivity. wikipedia.org These models are powerful predictive tools in chemistry, allowing for the estimation of a substance's properties without the need for empirical testing. wikipedia.orgyoutube.com For a compound like Potassium carboxylatomethyl stearate (B1226849), QSAR modeling could be employed to predict its reactivity in various chemical environments, such as its role as a surfactant, its stability, or its interaction with other molecules.

The fundamental principle of QSAR is that the variations in the activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by molecular descriptors. wikipedia.org A general QSAR model can be expressed as:

Activity = f(Molecular Descriptors) + error wikipedia.org

Research Findings & Methodology

While no specific QSAR studies for the chemical reactivity of Potassium carboxylatomethyl stearate are available, a hypothetical study would involve the following steps:

Dataset Compilation: A dataset of structurally similar compounds with known reactivity data would be assembled. This could include various metallic salts of carboxylated fatty acids.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed reactivity. nih.govnih.gov

Validation: The predictive power of the developed QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

The types of descriptors that would be relevant for modeling the reactivity of a molecule like this compound, which possesses a long hydrophobic tail and two polar carboxylate groups, would include constitutional, topological, quantum-chemical, and steric descriptors.

Interactive Data Table: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor Example | Information Encoded | Relevance to Reactivity |

| Constitutional | Molecular Weight | The total mass of the molecule. | Influences diffusion and steric hindrance. |

| Atom Count | Number of specific atoms (e.g., Oxygen, Potassium). | Relates to the presence of functional groups. | |

| Topological | Wiener Index | Describes molecular branching. | Affects intermolecular interactions and packing. |

| Zagreb Indices | Quantify the degree of branching in a molecule. | Correlates with steric accessibility of reactive sites. | |

| Quantum-Chemical | HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. nih.gov | Indicates susceptibility to electrophilic/nucleophilic attack. |

| Mulliken Charges | Distribution of electron charge among the atoms. | Highlights reactive centers (e.g., the carboxylate groups). | |

| Steric | Molar Refractivity | A measure of the total volume of a molecule. | Relates to steric effects in transition states. youtube.com |

| Verloop Steric Parameters | Describe the size and shape of substituents. | Quantifies steric hindrance at the reaction center. |

By developing a robust QSAR model, one could predict the chemical reactivity of new or untested carboxylated stearate derivatives, accelerating research and development in areas where such compounds might be useful.

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. These studies can elucidate the structures of transition states and intermediates, and determine the energy barriers associated with a reaction, providing a deeper understanding of its kinetics and thermodynamics. nih.gov For this compound, computational studies could explore reactions at its carboxylate groups, such as esterification, or its interactions with other species in solution. researchgate.netbritannica.com

Research Findings & Methodology

Specific computational studies on the reaction mechanisms of this compound are not documented. However, insights can be drawn from molecular dynamics simulations and quantum chemical calculations on related fatty acids and their salts.

Molecular dynamics (MD) simulations have been used to study the adsorption and aggregation behavior of potassium stearate. researchgate.netdntb.gov.ua These simulations track the movement of atoms over time, providing insights into intermolecular forces and the structural arrangements of molecules, which are prerequisites for a chemical reaction. researchgate.netnih.gov For instance, MD simulations show that the polar carboxylate head groups of stearates tend to accumulate and interact, which would be the initial step in many of their reactions in an aqueous environment. researchgate.net

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), would be the method of choice for studying the specifics of bond-breaking and bond-forming events. A typical computational study of a reaction mechanism would involve:

Locating Stationary Points: Identifying the geometric structures of reactants, products, intermediates, and transition states on the potential energy surface.

Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway that connects a transition state with its corresponding reactants and products to verify the proposed mechanism.

A hypothetical study on the hydrolysis of an ester derivative of carboxylatomethyl stearate would analyze the energy profile of the reaction, as illustrated in the table below.

Interactive Data Table: Hypothetical Energy Profile for a Reaction Mechanism Study

| Reaction Step | Description | Computationally Determined Parameter | Hypothetical Value (kcal/mol) |

| 1. Reactant Complex | Formation of an encounter complex between the stearate derivative and a water molecule. | Relative Energy | 0.0 |

| 2. Transition State 1 | Nucleophilic attack of water on the carbonyl carbon. | Activation Energy (ΔG‡) | +15.2 |

| 3. Tetrahedral Intermediate | Formation of a high-energy intermediate. youtube.com | Relative Energy | +5.7 |

| 4. Transition State 2 | Proton transfer and cleavage of the C-O bond. | Activation Energy (ΔG‡) | +8.1 |

| 5. Product Complex | Formation of the carboxylated stearate and alcohol product, still associated. | Relative Energy | -4.5 |

These computational approaches provide a molecular-level picture of chemical reactions that is often inaccessible through experimental means alone. nih.gov Such studies on this compound would be invaluable for understanding its chemical behavior and designing applications.

Environmental Transformation and Degradation Pathways Excluding Toxicity

Chemical Degradation in Soil and Sediment Matrices

In soil and sediment, the fate of potassium carboxylatomethyl stearate (B1226849) is largely controlled by sorption processes and potential oxidative transformations.

As an anionic surfactant, potassium carboxylatomethyl stearate possesses a negatively charged carboxylate group and a long, hydrophobic alkyl chain. This structure dictates its sorption behavior in soils and sediments.

Sorption to Organic Matter: The hydrophobic stearate tail can partition into the organic carbon fraction of soil and sediment. This hydrophobic interaction is a primary mechanism for the sorption of anionic surfactants. The strength of this sorption generally increases with the length of the alkyl chain.

Sorption to Mineral Phases: At environmentally relevant pH values, most soil minerals (like clays (B1170129) and oxides) have a net negative surface charge, which would lead to electrostatic repulsion of the anionic carboxylate group. However, at lower pH or at specific sites on mineral surfaces (e.g., edges of clay minerals), positive charges can exist, allowing for some electrostatic attraction. The presence of multivalent cations (e.g., Ca²⁺, Mg²⁺) can also act as bridges between the negatively charged surfactant and negatively charged mineral surfaces.

The sorption of anionic surfactants is a key factor in their environmental mobility. Strong sorption reduces the concentration of the chemical in the pore water, thereby decreasing its bioavailability and potential for leaching into groundwater. Studies on other anionic surfactants have shown that a significant fraction of the sorbed compound can resist desorption.

Table 2: Factors Influencing Sorption of Anionic Surfactants in Soil

| Factor | Influence on Sorption | Rationale |

|---|---|---|

| Soil Organic Carbon | Increases | Hydrophobic partitioning of the alkyl chain. |

| Clay Content | Variable | Can provide surface area for sorption, but surface charge is critical. |

| Soil pH | Decreases at high pH | Increased negative surface charge on minerals leads to repulsion. |

| Cation Exchange Capacity | Can Increase | Indicates the potential for cation bridging. |

This table is based on established principles for anionic surfactant sorption.

The stearate portion of the molecule is a long-chain fatty acid, which is generally biodegradable. However, abiotic oxidative transformation can also occur, though typically at a slower rate than biological processes. Abiotic oxidation in soils can be catalyzed by metal oxides (e.g., manganese and iron oxides) or can occur via reaction with other soil oxidants. This process would likely involve the oxidation of the alkyl chain.

Water Treatment Process Efficacy for Compound Removal

Anionic surfactants are common constituents of domestic and industrial wastewater and their removal in treatment plants is crucial.

Coagulation-Flocculation: Conventional coagulation with agents like aluminum sulfate (B86663) or ferric chloride is generally not highly effective for removing soluble anionic surfactants on its own, with removal efficiencies reported to be low. However, the effectiveness can be significantly enhanced by the addition of cationic polyelectrolytes, which can neutralize the anionic charge of the surfactant, or by the use of powdered activated carbon (PAC) prior to coagulation. One study showed that using ferric chloride resulted in an 80% removal of surfactants.

Adsorption: Adsorption onto activated carbon is a highly effective method for removing anionic surfactants. Biochar, a charcoal-like substance produced from biomass, has also been shown to be an effective adsorbent for anionic surfactants like sodium dodecyl sulfate (SDS). The primary mechanism is likely the hydrophobic interaction between the alkyl tail of the surfactant and the carbonaceous surface.

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation or the use of ozone with hydrogen peroxide, are effective in degrading recalcitrant organic compounds, including some surfactants. These processes generate highly reactive hydroxyl radicals that can oxidize the organic structure of the surfactant.

Table 3: Efficacy of Water Treatment Processes for Anionic Surfactant Removal

| Treatment Process | General Efficacy | Notes |

|---|---|---|

| Coagulation (traditional) | Low | Reported removals of 7.6-10%. |

| Coagulation with additives | Moderate to High | Addition of cationic polymers or PAC significantly improves removal. |

| Activated Carbon Adsorption | High | Effective for a wide range of organic contaminants, including surfactants. |

| Advanced Oxidation Processes | High | Effective for degradation but can be more costly. |